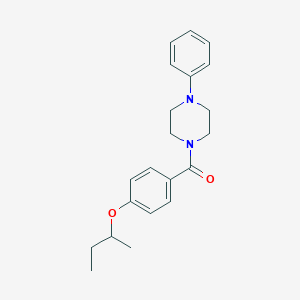

![molecular formula C19H23N3OS B268973 N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B268973.png)

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide, also known as Etomidate, is a widely used intravenous anesthetic agent. It is a non-barbiturate hypnotic agent that is used for the induction and maintenance of general anesthesia. The chemical structure of Etomidate consists of a phenothiazine ring attached to an imidazole ring, which gives it its unique pharmacological properties.

Mécanisme D'action

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide works by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is responsible for reducing neuronal excitability. By enhancing the activity of the GABA receptor, N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide produces a state of sedation and unconsciousness.

Biochemical and physiological effects:

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has several biochemical and physiological effects on the body. It produces a rapid onset of anesthesia, which is ideal for surgical procedures. It also has a short duration of action, which allows for a quick recovery from anesthesia. N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has minimal effects on cardiovascular and respiratory function, making it a safe option for patients with cardiovascular or respiratory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has several advantages for use in laboratory experiments. It produces a consistent level of anesthesia, which is important for maintaining the stability of animal models during experiments. It also has minimal effects on cardiovascular and respiratory function, which allows for the accurate measurement of physiological parameters. However, N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide can be expensive and may not be suitable for long-term studies due to its short duration of action.

Orientations Futures

There are several future directions for research on N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide. One area of interest is the development of new formulations or delivery methods that can prolong the duration of action of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide. Another area of interest is the investigation of the effects of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide on the immune system, as recent studies have suggested that it may have immunomodulatory effects. Finally, there is a need for further research on the long-term effects of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide on cognitive function and memory.

Méthodes De Synthèse

The synthesis of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide involves the reaction of 2-ethyl-1,3-dimethylimidazolium iodide with 2-(diethylamino)ethyl chloride in the presence of sodium hydroxide. The resulting product is then condensed with 10H-phenothiazine-10-carboxylic acid chloride to form N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide.

Applications De Recherche Scientifique

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide is widely used in scientific research for its ability to induce anesthesia in animal models. It is often used in studies that require immobilization or sedation of animals, such as in vivo imaging studies or surgical procedures. N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide is also used in studies that investigate the effects of anesthesia on various physiological and biochemical processes.

Propriétés

Nom du produit |

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide |

|---|---|

Formule moléculaire |

C19H23N3OS |

Poids moléculaire |

341.5 g/mol |

Nom IUPAC |

N-[2-(diethylamino)ethyl]phenothiazine-10-carboxamide |

InChI |

InChI=1S/C19H23N3OS/c1-3-21(4-2)14-13-20-19(23)22-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)22/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |

Clé InChI |

QSJQKFPGHYDDTM-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

SMILES canonique |

CCN(CC)CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

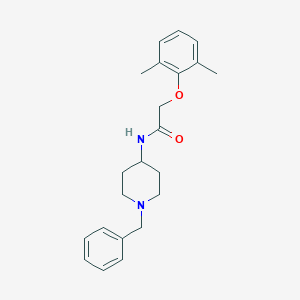

![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)

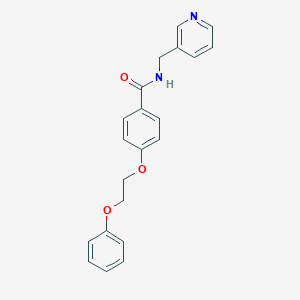

![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268891.png)

![2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268895.png)

![3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268896.png)

![4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268897.png)

![N-[3-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B268899.png)

![2-(2-tert-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268900.png)

![N-[3-(acetylamino)phenyl]-2-(2-bromo-4-chlorophenoxy)acetamide](/img/structure/B268902.png)

![3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268905.png)

![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268908.png)

![2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268910.png)